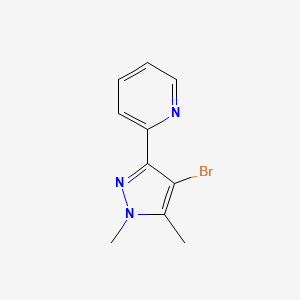

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Overview

Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis

The molecular structure of “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” has been optimized using DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound related to 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, has been used as a precursor in the synthesis of new polyheterocyclic ring systems. These systems have potential applications in developing new materials with unique properties. Such compounds have been evaluated for their in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Ruthenium(III) Complexes and Biological Studies

This compound derivatives have been used in the formation of ruthenium(III) complexes. These complexes exhibited minimal cytotoxic activity against HeLa cell lines, with their DNA binding affinities consistent with molecular docking experiments (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).

Photoinduced Tautomerization Studies

A derivative of this compound, 2-(1H-pyrazol-5-yl)pyridine (PPP), has been studied for photoinduced tautomerization. These studies provide insights into the photophysical properties of such compounds, which are crucial for developing advanced materials in photonic applications (Vetokhina et al., 2012).

Ethylene Oligomerization Reactions

Nickel(II) complexes with ligands derived from this compound have been used in ethylene oligomerization reactions. These complexes demonstrated significant activity, producing mainly butenes, indicating potential applications in industrial catalysis (Nyamato, Alam, Ojwach, & Akerman, 2016).

Fluorescence Immunoassay

4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, a related compound, has been prepared as a bifunctional chelate intermediate for time-resolved fluorescence immunoassays. This application demonstrates the potential use of such compounds in bioanalytical and diagnostic methods (Li-hua, 2009).

Synthesis of Heterocycles

Compounds related to this compound have been used in the synthesis of diverse heterocyclic compounds. These syntheses contribute to the field of medicinal chemistry, providing new structures for potential drug development (Elmaati, 2002).

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to various biological activities . The interaction of these compounds with their targets can result in changes at the molecular level, which can lead to the observed pharmacological effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

It’s known that pyrazole derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFYEWDSMTXLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.